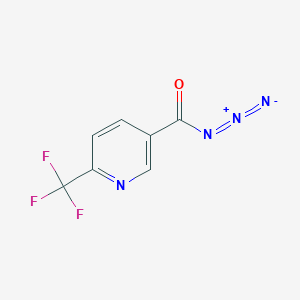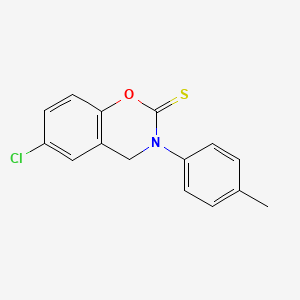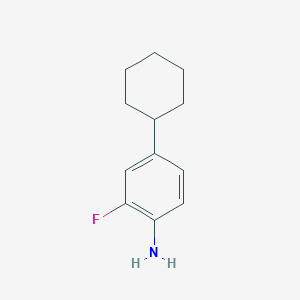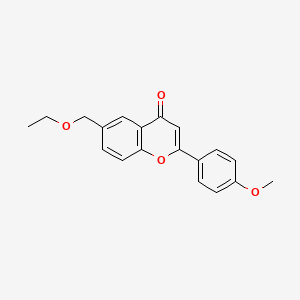
6-(Trifluoromethyl)pyridine-3-carbonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-3-carbonyl azide is a chemical compound with the molecular formula C7H3F3N4O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the azide functional group makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3-carbonyl azide typically involves the reaction of 6-(Trifluoromethyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium azide to yield the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, but optimized for efficiency and yield. This often includes the use of continuous flow reactors and automated systems to handle hazardous reagents like sodium azide safely.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)pyridine-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under mild conditions.
Cycloaddition Reactions: Typically involve alkyne or alkene partners, often catalyzed by copper.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Cycloaddition Reactions: Produce triazole derivatives.
Reduction Reactions: Result in the formation of amines.
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyridine-3-carbonyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carbonyl azide primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it useful in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 6-(Trifluoromethyl)pyridine-3-carbonitrile
- 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
6-(Trifluoromethyl)pyridine-3-carbonyl azide is unique due to the presence of both the trifluoromethyl and azide groups. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The azide group allows for cycloaddition reactions, while the trifluoromethyl group enhances the compound’s overall stability and lipophilicity .
Propriétés
Numéro CAS |
648423-75-0 |
|---|---|
Formule moléculaire |
C7H3F3N4O |
Poids moléculaire |
216.12 g/mol |
Nom IUPAC |
6-(trifluoromethyl)pyridine-3-carbonyl azide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)5-2-1-4(3-12-5)6(15)13-14-11/h1-3H |
Clé InChI |
WXVLVMGABAGEMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)N=[N+]=[N-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)


![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)

![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
